A Senior Application Scientist's In-Depth Technical Guide to Glycerol Trivalerate for Research Applications
A Senior Application Scientist's In-Depth Technical Guide to Glycerol Trivalerate for Research Applications
Foreword: Unveiling the Potential of a Versatile Triglyceride
In the dynamic landscape of scientific research, particularly in drug development and materials science, the selection of appropriate excipients and model compounds is paramount to success. Among the myriad of available options, glycerol trivalerate, also known as trivalerin, emerges as a molecule of significant interest. As a medium-chain triglyceride, it possesses a unique combination of physicochemical properties that render it a valuable tool for researchers. This guide is intended to serve as a comprehensive technical resource for scientists and professionals, offering not just a compilation of data, but a deeper understanding of the causality behind its application and the methodologies to effectively harness its potential. We will delve into its core properties, explore its diverse applications with practical protocols, and provide the necessary analytical frameworks for its characterization. Our goal is to empower researchers with the knowledge to confidently and innovatively utilize glycerol trivalerate in their endeavors.
Section 1: Fundamental Physicochemical Characterization
A thorough understanding of a compound's fundamental properties is the bedrock of its effective application. This section details the key physicochemical parameters of glycerol trivalerate, providing a solid foundation for its use in various research contexts.
Identification and Nomenclature
Glycerol trivalerate is systematically known as 2,3-di(pentanoyloxy)propyl pentanoate. It is a triester formed from the esterification of a glycerol backbone with three molecules of valeric acid (pentanoic acid).
| Identifier | Value | Source(s) |
| CAS Number | 620-68-8 | [1][2] |
| Molecular Formula | C18H32O6 | [1][2] |
| Molecular Weight | 344.44 g/mol | [1][2] |
| Synonyms | Trivalerin, Glycerol tripentanoate, Tripentanoin | [1][3] |
Core Physical Properties
The physical state and related properties of glycerol trivalerate are crucial for its handling, formulation, and processing.
| Property | Value | Conditions | Source(s) |
| Appearance | Colorless to pale yellow liquid | Room Temperature | [4] |
| Density | 1.002 g/mL | 20 °C | [1][2] |
| Refractive Index | 1.439 | 20 °C | [1] |
| Boiling Point | 386.9 °C (Predicted) | 760 mmHg | [1] |
| Melting Point | Not definitively reported; expected to be low | - | [1] |
| Viscosity | Moderate; specific data not readily available | - | [4] |
Note: The melting point of triglycerides is influenced by the chain length and saturation of the fatty acids. As a medium-chain triglyceride, glycerol trivalerate is a liquid at room temperature with an expectedly low melting point.
Solubility Profile: A Key to Formulation
The solubility of glycerol trivalerate dictates its utility in various solvent systems and is a critical parameter for formulation development. It is generally characterized by its lipophilic nature.
-
Aqueous Solubility : Triglycerides are generally considered insoluble in water due to the hydrophobic nature of their long fatty acid chains far exceeding the slightly hydrophilic character of the ester linkages.[5]
-
Organic Solvents : Glycerol trivalerate is soluble in many organic solvents.[4] While specific quantitative data is not widely available, triglycerides with shorter fatty acid chains, like glycerol trivalerate, tend to be more soluble in polar organic solvents like ethanol compared to their long-chain counterparts.[6][7] They are also expected to be soluble in non-polar and weakly polar solvents.[7]
-
DMSO : While specific data for glycerol trivalerate is scarce, medium-chain triglycerides generally exhibit some solubility in DMSO.[8]
Stability and Reactivity
Understanding the stability of glycerol trivalerate is essential for predicting its shelf-life and compatibility with other substances.
-
General Stability : It is stable under normal storage conditions.[4]
-
Hydrolysis : As an ester, glycerol trivalerate is susceptible to hydrolysis, which is the cleavage of the ester bonds to yield glycerol and valeric acid. This reaction is catalyzed by both acids and bases and is accelerated at elevated temperatures.[4][9] The rate of hydrolysis is dependent on the pH of the medium.[10][11][12][13]
-
Transesterification : It can undergo transesterification in the presence of other alcohols, leading to the exchange of the valerate groups. This reaction can also be catalyzed by acids or bases.[4]
Section 2: Applications in Research and Development
The unique physicochemical properties of glycerol trivalerate make it a versatile tool in several research areas. This section explores its primary applications and provides illustrative protocols.
Drug Delivery: A Vehicle for Poorly Soluble Compounds
One of the most promising applications of glycerol trivalerate is in the formulation of lipid-based drug delivery systems, particularly for compounds with poor aqueous solubility.[14][15] As a medium-chain triglyceride, it can act as an oily phase in self-emulsifying drug delivery systems (SEDDS).[16]
Caption: A logical workflow for developing a Self-Emulsifying Drug Delivery System (SEDDS).
This protocol provides a general framework for preparing a simple SEDDS formulation using glycerol trivalerate as the oil phase. The specific ratios of components will need to be optimized for the particular drug candidate.
-
Component Selection :
-
Oil Phase : Glycerol Trivalerate.
-
Surfactant : Select a surfactant with a high Hydrophilic-Lipophilic Balance (HLB) value (typically >12), such as Tween 80 or Cremophor EL.[15]
-
Co-solvent/Co-surfactant : A co-solvent like ethanol or a co-surfactant like Transcutol P can be used to improve drug solubility and the spontaneity of emulsification.
-
-
Drug Solubility Determination :
-
Determine the saturation solubility of the active pharmaceutical ingredient (API) in glycerol trivalerate, the chosen surfactant, and the co-solvent individually.
-
Add an excess amount of the API to a known volume of each excipient in separate vials.
-
Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium.
-
Centrifuge the samples and analyze the supernatant for drug concentration using a validated analytical method (e.g., HPLC-UV).
-
-
Formulation Preparation :
-
Based on the solubility data, prepare various formulations by mixing glycerol trivalerate, the surfactant, and the co-solvent in different ratios.
-
Accurately weigh the components into a glass vial.
-
Heat the mixture gently (if necessary) to ensure homogeneity.
-
Add the desired amount of the API to the excipient mixture and stir until a clear solution is obtained.
-
-
Self-Emulsification Assessment :
-
Add a small volume (e.g., 1 mL) of the prepared formulation to a larger volume (e.g., 250 mL) of an aqueous medium (e.g., distilled water or simulated gastric fluid) in a beaker with gentle agitation.
-
Visually observe the formation of the emulsion. A rapid formation of a clear or bluish-white emulsion indicates good self-emulsification.
-
-
Characterization :
-
Measure the droplet size and polydispersity index (PDI) of the resulting emulsion using dynamic light scattering (DLS).
-
Determine the zeta potential to assess the stability of the emulsion.
-
Conduct in vitro drug release studies using a dialysis bag method or a USP dissolution apparatus.
-
Polymer Science: A Bio-based Plasticizer
Glycerol trivalerate can be employed as a plasticizer for various polymers, particularly bio-based and biodegradable polymers like poly(hydroxyalkanoates) (PHAs) and poly(vinyl chloride) (PVC).[17][18][19][20][21] Plasticizers are added to polymers to increase their flexibility, workability, and durability.
Caption: The mechanism of action of a plasticizer in a polymer matrix.
This protocol outlines the solvent casting method for preparing a polymer film plasticized with glycerol trivalerate.
-
Materials :
-
Polymer : e.g., Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV).
-
Solvent : A suitable solvent for the polymer (e.g., chloroform or dichloromethane).
-
Plasticizer : Glycerol Trivalerate.
-
-
Polymer Solution Preparation :
-
Dissolve a known amount of the polymer in the chosen solvent with stirring. Gentle heating may be required to facilitate dissolution.
-
-
Addition of Plasticizer :
-
Calculate the desired amount of glycerol trivalerate based on the weight percentage relative to the polymer (e.g., 10%, 20% w/w).
-
Add the glycerol trivalerate to the polymer solution and stir until a homogeneous mixture is obtained.
-
-
Film Casting :
-
Pour the polymer-plasticizer solution into a flat, level petri dish or onto a glass plate.
-
Allow the solvent to evaporate slowly in a fume hood at room temperature. Covering the casting surface with a perforated lid can help control the evaporation rate and prevent the formation of defects in the film.
-
-
Drying and Characterization :
-
Once the film is formed and appears dry, place it in a vacuum oven at a slightly elevated temperature (below the polymer's melting point) to remove any residual solvent.
-
Characterize the resulting film for its mechanical properties (e.g., tensile strength, elongation at break), thermal properties (e.g., glass transition temperature using DSC), and morphology (e.g., using SEM).
-
Section 3: Analytical Methodologies
Accurate and reliable analytical methods are crucial for the quality control and characterization of glycerol trivalerate and its formulations.
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods for the analysis of glycerol trivalerate.
-
HPLC : Since glycerol trivalerate lacks a strong chromophore, HPLC analysis typically requires a universal detector like a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD).[22][23][24][25][26] Alternatively, derivatization to introduce a UV-active moiety can be employed for detection with a UV detector.[23][24]
-
GC : Gas chromatography is a suitable method for purity assessment, often coupled with a Flame Ionization Detector (FID).
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | Refractive Index (RI) |
| Injection Volume | 20 µL |
Note: This is a starting point, and method optimization will be necessary for specific applications.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and confirmation of glycerol trivalerate.
-
¹H NMR : The proton NMR spectrum provides information about the different types of protons in the molecule, including those on the glycerol backbone and the valerate chains.[27]
-
¹³C NMR : The carbon-13 NMR spectrum confirms the number and types of carbon atoms present in the molecule.[27][28][29][30]
Expected ¹H NMR Chemical Shifts (in CDCl₃):
-
Glycerol backbone protons (CH and CH₂) will appear in the range of 4.0-5.5 ppm.
-
Protons of the valerate chains will be observed in the upfield region (approximately 0.9-2.3 ppm).
Expected ¹³C NMR Chemical Shifts (in CDCl₃):
-
Carbonyl carbons of the ester groups will resonate around 172-174 ppm.
-
Carbons of the glycerol backbone will be in the range of 60-70 ppm.
-
Alkyl carbons of the valerate chains will appear in the upfield region (approximately 13-34 ppm).[28]
Section 4: Safety and Handling
While glycerol trivalerate is generally considered to be of low toxicity, standard laboratory safety practices should always be followed.
-
Personal Protective Equipment (PPE) : Wear safety glasses, gloves, and a lab coat when handling the compound.
-
Storage : Store in a tightly sealed container in a cool, dry place.
-
Disposal : Dispose of in accordance with local, state, and federal regulations.
Conclusion: A Versatile Building Block for Innovation
Glycerol trivalerate stands out as a valuable and versatile compound for researchers in diverse scientific disciplines. Its well-defined physicochemical properties, coupled with its utility as a drug delivery vehicle and a bio-based plasticizer, make it an attractive choice for a wide range of applications. This guide has aimed to provide not only the essential technical data but also the practical insights and methodological frameworks necessary for its effective utilization. As research continues to evolve, the innovative applications of glycerol trivalerate are poised to expand, further solidifying its role as a key enabling molecule in scientific advancement.
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